molecular formula C20H21N3O3S B3312436 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide CAS No. 946316-34-3

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Cat. No.: B3312436
CAS No.: 946316-34-3
M. Wt: 383.5 g/mol
InChI Key: AHWDOYQKQQVMQE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential as an inhibitor of certain enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
  • 3-methyl-N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Uniqueness

What sets 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-6-8-17(9-7-15)19-10-11-20(23-22-19)26-13-12-21-27(24,25)18-5-3-4-16(2)14-18/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWDOYQKQQVMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
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3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
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3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

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